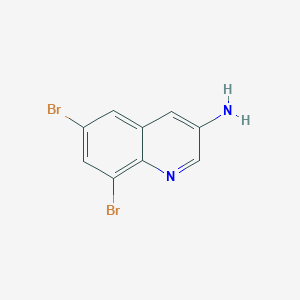

6,8-Dibromoquinolin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6Br2N2 |

|---|---|

Molecular Weight |

301.96 g/mol |

IUPAC Name |

6,8-dibromoquinolin-3-amine |

InChI |

InChI=1S/C9H6Br2N2/c10-6-1-5-2-7(12)4-13-9(5)8(11)3-6/h1-4H,12H2 |

InChI Key |

CODQVXYNLQIVJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Br)Br)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6,8-Dibromoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 6,8-Dibromoquinolin-3-amine, a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this guide also incorporates information from closely related analogs to provide a broader context for its potential synthesis, reactivity, and biological activity.

Chemical and Physical Properties

This compound, with the CAS number 930570-31-3, is a solid, aromatic amine.[1] While specific experimental data on its physical properties are scarce, the following table summarizes available and predicted information.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂ | PubChem[1] |

| Molecular Weight | 223.07 g/mol | PubChem[1] |

| IUPAC Name | 6-bromoquinolin-3-amine | PubChem[1] |

| Physical State | Solid (predicted) | --- |

| Melting Point | Not available | --- |

| Boiling Point | Not available | --- |

| Solubility | Insoluble in water (predicted). Soluble in organic solvents like ethanol, benzene, and ether. | General amine properties |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns due to spin-spin coupling. The amine (-NH₂) protons may appear as a broad singlet, and their chemical shift can be concentration-dependent. The addition of D₂O would likely cause the amine proton signal to disappear due to H-D exchange.

-

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms of the quinoline core. The carbons bonded to the bromine atoms will be significantly influenced by their electron-withdrawing nature.

Infrared (IR) Spectroscopy: The IR spectrum of a primary amine like this compound is expected to show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines exhibit two bands in this region corresponding to symmetric and asymmetric stretching.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (223.07 g/mol ). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments.

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature. However, a plausible synthetic route would involve the amination of a 6,8-dibromoquinoline precursor. The reactivity of the bromine atoms on the quinoline ring allows for various cross-coupling reactions.

Proposed Synthesis Workflow

A potential synthetic pathway to this compound is outlined below. This workflow is based on established synthetic methodologies for related quinoline derivatives.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols based on general procedures for similar transformations. These would require optimization for the specific substrate.

Protocol 1: Synthesis of 6,8-Dibromoquinoline (Precursor)

This protocol is adapted from the synthesis of 6,8-dibromoquinoline.[2]

-

Starting Material: 6,8-Dibromo-1,2,3,4-tetrahydroquinoline.

-

Reaction: To a solution of 6,8-dibromo-1,2,3,4-tetrahydroquinoline in benzene, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in benzene.

-

Conditions: Reflux the mixture for an extended period (e.g., 36 hours).

-

Workup: After cooling, filter the mixture and remove the solvent under reduced pressure.

-

Purification: Purify the residue by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of this compound

This is a general procedure for the palladium-catalyzed amination of aryl bromides.

-

Reactants: Combine 6,8-dibromoquinoline, an ammonia surrogate (e.g., benzophenone imine, followed by hydrolysis), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos or BrettPhos), and a strong base (e.g., sodium tert-butoxide) in an inert solvent (e.g., toluene or dioxane).

-

Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Potential Biological Activity and Signaling Pathways

While there is no direct evidence for the biological activity of this compound, numerous studies have demonstrated that brominated quinoline derivatives possess significant anticancer properties.[3][4][5] A common mechanism of action for these compounds is the inhibition of DNA topoisomerase I, an enzyme crucial for DNA replication and repair.[4][6][7][8]

Hypothetical Signaling Pathway: Topoisomerase I Inhibition

The following diagram illustrates the potential mechanism of action of this compound as a topoisomerase I inhibitor, leading to apoptosis in cancer cells.

Caption: Potential anticancer mechanism via Topoisomerase I inhibition.

This proposed pathway suggests that by inhibiting topoisomerase I, this compound could disrupt DNA replication and repair processes in rapidly dividing cancer cells, leading to an accumulation of DNA damage.[8] This, in turn, could activate tumor suppressor proteins like p53, ultimately triggering programmed cell death (apoptosis).[9]

Conclusion

This compound is a halogenated aminoquinoline with potential applications in medicinal chemistry, particularly in the development of novel anticancer agents. While specific experimental data for this compound is limited, its structural similarity to other biologically active bromoquinolines suggests that it may act as a topoisomerase I inhibitor. The synthetic routes and reactivity patterns of related compounds provide a solid foundation for its preparation and further chemical modification. Future research should focus on the experimental validation of its synthesis, the full characterization of its physicochemical properties, and the in-depth investigation of its biological activities and mechanism of action.

References

- 1. 6-Bromoquinolin-3-amine | C9H7BrN2 | CID 17039650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure of 6,8-Dibromoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and key chemical data of 6,8-Dibromoquinolin-3-amine. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues, namely 3-Aminoquinoline, 6-Bromoquinolin-3-amine, and 6,8-Dibromoquinoline. This document presents a comparative analysis of their molecular properties, proposes a potential synthetic pathway, and offers detailed experimental protocols. The information herein is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery and development involving quinoline derivatives.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide spectrum of biological activities. The strategic placement of various functional groups on the quinoline ring system can significantly modulate their pharmacological properties. Halogenated aminoquinolines, in particular, have garnered interest for their potential as therapeutic agents. This guide focuses on the molecular characteristics of this compound, a compound with potential for further investigation in drug development programs.

Comparative Molecular Data

To provide a clear context for the properties of this compound, the following table summarizes its predicted data alongside the experimental data of structurally related compounds. The predicted values for the target compound are derived from the analysis of its analogues.

| Property | 3-Aminoquinoline | 6-Bromoquinolin-3-amine | 6,8-Dibromoquinoline | This compound (Predicted) |

| Molecular Formula | C₉H₈N₂[1][2][3][4] | C₉H₇BrN₂[5] | C₉H₅Br₂N[6] | C₉H₆Br₂N₂ |

| Molecular Weight | 144.17 g/mol [1] | 223.07 g/mol [5] | 286.94 g/mol [6] | 301.97 g/mol |

| CAS Number | 580-17-6[1][2][3] | 930570-31-3[5] | Not specified | Not available |

| IUPAC Name | quinolin-3-amine[1][3] | 6-bromoquinolin-3-amine[5] | 6,8-dibromoquinoline | This compound |

| SMILES | C1=CC=C2C(=C1)C=C(C=N2)N[1] | C1=CC2=NC=C(C=C2C=C1Br)N[5] | C1=CC(=C2C(=C1)N=CC=C2Br)Br | Nc1cc2ncc(Br)cc(Br)c2c1 |

| Physical Appearance | White to light yellow crystalline powder[2] | Light yellow to brown solid | Colorless plates[6] | Predicted to be a solid |

| Melting Point | 92-96 °C[2] | Not specified | 372–373 K (99-100 °C)[6] | Predicted to be higher than 6-Bromoquinolin-3-amine |

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of this compound is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be devised based on established methodologies for the modification of the quinoline core. A potential two-step synthesis starting from 3-Aminoquinoline is proposed below.

Logical Relationship of Synthesis

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Bromination of 3-Aminoquinoline

This protocol is a generalized procedure based on the bromination of quinoline derivatives using N-Bromosuccinimide (NBS), a common and effective brominating agent for aromatic systems.[5][7][8]

Materials:

-

3-Aminoquinoline

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 3-Aminoquinoline (1 equivalent) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the stirred solution. The reaction is expected to be exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x volume of aqueous phase).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to yield this compound.

Note: The regioselectivity of the bromination will be directed by the activating amino group. It is anticipated that the bromine atoms will be directed to the 6 and 8 positions on the quinoline ring. Optimization of reaction conditions (temperature, solvent, and stoichiometry of NBS) may be necessary to achieve the desired product with high yield and purity.

Structural Elucidation

The definitive structure of the synthesized this compound would be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information on the chemical environment of the hydrogen and carbon atoms, respectively, confirming the positions of the bromine and amine substituents.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic vibrational frequencies of the functional groups present, such as the N-H stretches of the amine group and the C-Br stretches.

Signaling Pathways and Experimental Workflows

As this compound is a novel compound, its role in specific signaling pathways has not been elucidated. However, quinoline derivatives are known to interact with various biological targets. The following diagram illustrates a general workflow for screening the biological activity of a novel quinoline compound.

Caption: A generalized workflow for the biological evaluation of a novel compound.

Conclusion

This technical guide provides a foundational understanding of the molecular structure and properties of this compound by leveraging data from its close analogues. The proposed synthetic route and experimental protocol offer a practical starting point for its synthesis and subsequent investigation. The information presented here is intended to facilitate further research into this and other novel quinoline derivatives, ultimately contributing to the advancement of drug discovery and development.

References

- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]

- 3. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6,8-Dibromoquinolin-3-amine

This technical guide provides a comprehensive overview of 6,8-Dibromoquinolin-3-amine, including its chemical identity, proposed synthesis, and relevant physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity

The nomenclature and key identifiers for the target compound are outlined below.

IUPAC Name

The formal IUPAC name for the compound is This compound . This name is derived from the parent quinoline ring system with bromine substituents at the 6 and 8 positions and an amine group at the 3 position.

Synonyms

Based on common chemical naming conventions, potential synonyms include:

-

6,8-Dibromo-3-aminoquinoline

-

3-Amino-6,8-dibromoquinoline

Chemical Structure

| Identifier | Value |

| Molecular Formula | C₉H₆Br₂N₂ |

| Molecular Weight | 301.97 g/mol |

| Canonical SMILES | C1=C(C=C2C(=C1Br)N=CC(=C2)N)Br |

| InChI Key | (Not available) |

| CAS Number | (Not available) |

Physicochemical and Pharmacokinetic Properties

| Property | Predicted Value | Significance in Drug Development |

| Melting Point | Not available | Influences formulation and stability. |

| Boiling Point | Not available | Relevant for purification and processing. |

| Solubility | Expected to be low in water, soluble in organic solvents like DMSO and chloroform. | Affects bioavailability and formulation options. |

| LogP | High (predicted) | Indicates lipophilicity, influencing membrane permeability and absorption. |

| pKa | Not available | Determines the ionization state at physiological pH, affecting solubility and receptor binding. |

Proposed Experimental Synthesis

A plausible synthetic route for this compound can be conceptualized from established methods for the synthesis of substituted quinolines. A potential multi-step synthesis is outlined below.

Synthesis of 6,8-Dibromoquinoline

-

Starting Material: 1,2,3,4-Tetrahydroquinoline.

-

Bromination: Treatment of 1,2,3,4-tetrahydroquinoline with a brominating agent (e.g., N-Bromosuccinimide or elemental bromine) in a suitable solvent like dichloromethane or acetic acid. This reaction typically yields 6,8-dibromo-1,2,3,4-tetrahydroquinoline.

-

Aromatization: The resulting 6,8-dibromo-1,2,3,4-tetrahydroquinoline is then aromatized to 6,8-dibromoquinoline. This can be achieved by oxidation using an agent such as 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent like benzene or toluene under reflux.

Nitration of 6,8-Dibromoquinoline

-

Reactants: 6,8-Dibromoquinoline is subjected to nitration.

-

Conditions: A mixture of concentrated nitric acid and sulfuric acid is typically used at a controlled temperature (e.g., 0-10 °C) to introduce a nitro group onto the quinoline ring. The directing effects of the existing substituents would favor the formation of 6,8-dibromo-3-nitroquinoline.

Reduction to this compound

-

Reactant: 6,8-Dibromo-3-nitroquinoline.

-

Reduction: The nitro group is reduced to an amine. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere.

-

Work-up: Following the reduction, an aqueous work-up with a base (e.g., sodium hydroxide) is performed to neutralize the acid and isolate the free amine product, this compound.

Visualization of Proposed Synthetic Workflow

The following diagram illustrates the proposed logical workflow for the synthesis of this compound.

Caption: Proposed synthetic pathway for this compound.

Technical Guide: 6,8-Dibromoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The compound 6,8-Dibromoquinolin-3-amine is not readily found in public chemical databases, and a specific CAS (Chemical Abstracts Service) number has not been identified in the available literature. This guide provides a comprehensive overview based on the synthesis and properties of structurally related compounds. The experimental protocols and data presented are predictive and intended for research and development purposes.

Chemical Identity and Properties

While a specific CAS number for this compound is not available, we can infer its structural and chemical properties.

| Property | Predicted Value/Information |

| Molecular Formula | C₉H₆Br₂N₂ |

| Molecular Weight | 301.96 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C1=C(C=C2C(=C1)N=CC(=C2Br)N)Br |

| InChI Key | (Predicted) Based on isomeric structures |

| Physical Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents like DMSO and DMF |

Potential Synthesis

A plausible synthetic route for this compound can be proposed based on established quinoline chemistry. The synthesis would likely begin with the commercially available 6,8-dibromoquinoline.

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below, starting from 6,8-dibromoquinoline. This process involves nitration followed by reduction.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Nitration of 6,8-Dibromoquinoline to form 6,8-Dibromo-3-nitroquinoline

-

Materials: 6,8-Dibromoquinoline, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice bath, magnetic stirrer, round-bottom flask.

-

Procedure:

-

In a round-bottom flask, dissolve 6,8-dibromoquinoline in a minimal amount of concentrated sulfuric acid, cooling the mixture in an ice bath.

-

Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise to the quinoline solution while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Pour the reaction mixture over crushed ice, which should precipitate the crude 6,8-dibromo-3-nitroquinoline.

-

Filter the solid, wash with cold water until the filtrate is neutral, and dry the product.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

-

Step 2: Reduction of 6,8-Dibromo-3-nitroquinoline to form this compound

-

Materials: 6,8-Dibromo-3-nitroquinoline, iron powder (Fe) or tin(II) chloride (SnCl₂), hydrochloric acid (HCl), ethanol, sodium hydroxide (NaOH) solution, magnetic stirrer, reflux condenser.

-

Procedure (using Iron/HCl):

-

Suspend 6,8-dibromo-3-nitroquinoline in a mixture of ethanol and water in a round-bottom flask.

-

Add iron powder and a catalytic amount of concentrated hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture and filter it through celite to remove the iron salts.

-

Neutralize the filtrate with a sodium hydroxide solution to precipitate the crude amine.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by column chromatography or recrystallization.

-

Potential Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1] The introduction of bromine atoms and an amine group at positions 6, 8, and 3 respectively, suggests potential applications in several areas:

-

Anticancer Agents: Many substituted quinolines have demonstrated cytotoxic effects against various cancer cell lines. The dibromo- and amino- substitutions could modulate the electronic and steric properties of the molecule, potentially leading to interactions with biological targets such as kinases or DNA.

-

Antimicrobial Agents: Halogenated quinolines have a long history as antimicrobial and antifungal agents.[2] The bromine atoms on the quinoline ring may enhance the lipophilicity and membrane permeability of the compound, contributing to its potential antimicrobial activity.

-

Enzyme Inhibition: The aminoquinoline core is present in several enzyme inhibitors. Depending on its three-dimensional structure, this compound could be investigated as an inhibitor for various enzymes implicated in disease.

-

Chemical Probe and Building Block: This compound can serve as a valuable intermediate for the synthesis of more complex molecules through functionalization of the amino group or palladium-catalyzed cross-coupling reactions at the bromine positions.

Structural and Functional Relationships

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents.

Caption: Key structural features influencing the potential biological activity.

Safety and Handling

While specific toxicity data for this compound is unavailable, compounds with similar structures (bromo- and amino-quinolines) are often classified as irritants and may be harmful if swallowed or inhaled.[3][4] Standard laboratory safety precautions should be followed:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for any reagents used in the synthesis.

This technical guide provides a starting point for researchers interested in the synthesis and evaluation of this compound. Further experimental work is required to confirm the proposed synthetic route and to explore the chemical and biological properties of this novel compound.

References

Technical Guide: 6,8-Dibromoquinolin-3-amine - Physicochemical Properties and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the physical and chemical characteristics of 6,8-Dibromoquinolin-3-amine, a halogenated quinoline derivative of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this document outlines a robust synthetic pathway via the reduction of its nitro precursor, 3-Nitro-6,8-dibromoquinoline. Physicochemical data for the precursor and related isomers are presented to offer valuable comparative insights. This guide includes a detailed experimental protocol for the proposed synthesis and a visual representation of the synthetic workflow, adhering to the specified technical requirements for data presentation and visualization.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties.[1] The introduction of halogen atoms, such as bromine, into the quinoline ring can significantly modulate the compound's physicochemical properties and biological efficacy.[1] this compound represents a specific substitution pattern that is of interest for further functionalization and biological screening. This guide serves as a technical resource for researchers working with or desiring to synthesize this compound.

Physicochemical Characteristics

Computed Properties of 3-Nitro-6,8-dibromoquinoline (Precursor)

| Property | Value | Source |

| Molecular Formula | C₉H₄Br₂N₂O₂ | [2] |

| Molecular Weight | 331.95 g/mol | [2] |

| LogP | 4.19 | [2] |

| Polar Surface Area (PSA) | 58.71 Ų | [2] |

Properties of Related Isomers

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 6-Bromoquinolin-8-amine | C₉H₇BrN₂ | 223.07 | 142-145 |

| 3-Amino-6-bromoquinoline dihydrochloride | C₉H₇BrN₂ · 2HCl | 295.99 | - |

Synthesis of this compound

A plausible and efficient synthetic route to this compound is the reduction of the corresponding nitro compound, 3-Nitro-6,8-dibromoquinoline. This method is a standard and widely used transformation in organic synthesis for the preparation of aromatic amines.

Proposed Synthetic Scheme

Experimental Protocol: Reduction of 3-Nitro-6,8-dibromoquinoline

This protocol is adapted from a general procedure for the reduction of nitroquinolines.[3]

Materials:

-

3-Nitro-6,8-dibromoquinoline

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-Nitro-6,8-dibromoquinoline (1.0 eq).

-

Add a solvent mixture of ethanol and water (e.g., 2:1 v/v).

-

To this suspension, add iron powder (e.g., 5.0 eq) and ammonium chloride (e.g., 1.0 eq).

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the iron catalyst. Wash the filter cake with ethanol and ethyl acetate.

-

Combine the filtrates and remove the organic solvents under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthetic Workflow Diagram

References

6,8-Dibromoquinolin-3-amine: A Technical Guide to Solubility and Stability for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Dibromoquinolin-3-amine is a halogenated quinoline derivative of interest in medicinal chemistry due to the established broad biological activities of the quinoline scaffold.[1] However, the successful development of any new chemical entity into a viable therapeutic agent is contingent on a thorough understanding of its physicochemical properties, primarily its solubility and stability. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound based on the known properties of related quinoline compounds. While specific experimental data for this compound is not publicly available, this document outlines detailed, industry-standard experimental protocols for determining its aqueous and organic solvent solubility, as well as its stability under various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.[2][3] This guide is intended to serve as a foundational resource for researchers initiating studies with this compound, enabling a systematic and robust approach to its preclinical evaluation.

Introduction to this compound

The quinoline ring system is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[1][4] The introduction of halogen atoms, such as bromine, can significantly modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity. The presence of an amine group at the 3-position further provides a handle for synthetic modification and can influence the compound's polarity and basicity. Given these structural features, this compound represents a promising starting point for the development of novel therapeutics. However, a critical first step in this process is the characterization of its fundamental physicochemical properties.

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its suitability for formulation. While experimental solubility data for this compound is not available in the public domain, an estimated profile can be inferred from the general characteristics of substituted quinolines. Quinoline itself is sparingly soluble in cold water but exhibits good solubility in many organic solvents.[5][6] The presence of two bromine atoms is expected to increase the lipophilicity of the molecule, likely decreasing its aqueous solubility while potentially enhancing its solubility in nonpolar organic solvents. The amine group may slightly improve aqueous solubility, particularly at acidic pH where it can be protonated.

A systematic evaluation of the solubility of this compound should be conducted in a range of pharmaceutically relevant solvents and buffers. The following tables outline the expected, yet unconfirmed, solubility of the compound and provide a template for recording experimental data.

Table 1: Estimated Aqueous Solubility of this compound

| Buffer System | pH | Estimated Solubility Category |

| Phosphate-Buffered Saline (PBS) | 7.4 | Poorly Soluble |

| Acetate Buffer | 4.5 | Slightly Soluble |

| Glycine-HCl Buffer | 2.0 | Moderately Soluble |

Table 2: Estimated Organic Solvent Solubility of this compound

| Solvent | Polarity Index | Estimated Solubility Category |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble |

| N,N-Dimethylformamide (DMF) | 6.4 | Soluble |

| Ethanol | 5.2 | Moderately Soluble |

| Methanol | 5.1 | Moderately Soluble |

| Dichloromethane (DCM) | 3.1 | Slightly Soluble |

| Hexane | 0.1 | Poorly Soluble |

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data for this compound, standardized experimental protocols should be employed. The two primary methods for solubility assessment in drug discovery are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous buffer.[7] This method provides a rapid indication of a compound's propensity to precipitate under non-equilibrium conditions.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Add a small aliquot of the DMSO stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 1-2 hours) with shaking.[8]

-

Precipitation Detection: Measure the amount of precipitated compound using nephelometry (light scattering) or by separating the undissolved solid via filtration or centrifugation followed by quantification of the supernatant by UV-Vis spectroscopy or LC-MS.[7][9]

Thermodynamic Solubility Assay

The thermodynamic (or equilibrium) solubility assay measures the saturation solubility of a compound in a specific solvent system at equilibrium.[10] This is a more time-consuming but also more accurate representation of a compound's true solubility.

Methodology:

-

Sample Preparation: Add an excess of solid this compound to a vial containing the desired solvent or buffer.

-

Equilibration: Agitate the suspension at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.[12]

Stability Profile

The chemical stability of a drug candidate is a critical parameter that influences its shelf-life, formulation, and storage conditions. Stability testing for new drug substances is rigorously governed by ICH guidelines.[2][3] These guidelines outline the conditions for forced degradation (stress testing) and long-term stability studies.

Forced Degradation Studies

Forced degradation studies are designed to identify potential degradation products and establish the intrinsic stability of the molecule. This involves exposing the compound to conditions more severe than those it would typically encounter during storage and handling.

Table 3: Recommended Conditions for Forced Degradation Studies of this compound

| Stress Condition | Typical Protocol | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the amine or decomposition of the quinoline ring |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Similar to acid hydrolysis, potential for different degradation products |

| Oxidation | 3% H₂O₂ at room temperature for 24-48 hours | Oxidation of the amine or the aromatic rings |

| Thermal Stress | Solid compound at 80°C for 7 days | Thermal decomposition |

| Photostability | Exposure to light (ICH Q1B guidelines) | Photodegradation, potential for dehalogenation or dimerization |

Long-Term Stability Studies

Long-term stability studies are conducted under controlled storage conditions to establish the re-test period or shelf-life of the drug substance.

Table 4: ICH Recommended Long-Term Stability Storage Conditions

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocol for Stability Indicating Method Development

A validated stability-indicating analytical method is essential to accurately quantify the decrease in the concentration of this compound and the formation of any degradation products during stability studies. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.

Methodology:

-

Method Development: Develop an HPLC method (e.g., reverse-phase with a C18 column) that can separate the parent compound from its potential degradation products.

-

Forced Degradation: Subject samples of this compound to the stress conditions outlined in Table 3.

-

Method Validation: Analyze the stressed samples to ensure that the analytical method can resolve the parent peak from all degradation product peaks. The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Stability Study Execution: Place samples of this compound in the long-term stability chambers (Table 4) and pull samples at specified time points for analysis using the validated stability-indicating method.

Potential Signaling Pathways and Biological Activity

While no specific biological targets or signaling pathways have been reported for this compound, the broader class of quinoline derivatives is known to interact with a variety of biological targets. Halogenated quinolines, for instance, have shown promise as antibacterial agents that can eradicate drug-resistant bacterial biofilms.[13] Some quinoline-based compounds are also known to act as kinase inhibitors, DNA intercalators, or topoisomerase inhibitors, pathways that are highly relevant in oncology. Further research is required to elucidate the specific mechanism of action and potential therapeutic applications of this compound.

Conclusion

This compound is a compound with potential for further investigation in drug discovery. A thorough understanding of its solubility and stability is paramount for its successful development. This technical guide provides a framework for the systematic evaluation of these critical physicochemical properties. While the provided solubility data is estimated, the detailed experimental protocols offer a clear path for researchers to generate robust and reliable data. The application of these standardized methods will enable a comprehensive characterization of this compound, facilitating its progression through the drug discovery pipeline. It is strongly recommended that the experimental protocols outlined herein are performed to establish a definitive solubility and stability profile for this compound.

References

- 1. 6,8-Dibromoquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. enamine.net [enamine.net]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6,8-Dibromoquinolin-3-amine: A Technical Overview

Introduction

6,8-Dibromoquinolin-3-amine is a halogenated aromatic amine derivative of quinoline. The quinoline scaffold is a key structural motif in a wide array of pharmacologically active compounds. The introduction of bromine atoms and an amine group is anticipated to significantly influence its electronic properties and biological activity. Spectroscopic analysis is crucial for the unequivocal structure elucidation and purity assessment of such novel compounds. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by experimental data from close analogs.

Predicted and Comparative Spectroscopic Data

To approximate the spectroscopic profile of this compound, data from 3-aminoquinoline and 8-bromoquinoline are presented. These compounds provide insight into the influence of the amino group and a bromo substituent on the quinoline ring system, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectra

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing bromine atoms.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 3-Aminoquinoline and 8-Bromoquinoline.

| Proton | 3-Aminoquinoline | 8-Bromoquinoline | Predicted for this compound |

| H-2 | 8.77 (d) | 8.95 (dd) | ~8.8-9.0 (s) |

| H-4 | 7.17 (d) | 8.45 (dd) | Singlet, downfield shifted |

| H-5 | 8.08 (d) | 7.85 (dd) | ~7.9-8.1 (d) |

| H-6 | 7.38-7.26 (m) | 7.45 (t) | No signal (substituted with Br) |

| H-7 | 7.38-7.26 (m) | 7.80 (dd) | ~7.6-7.8 (d) |

| -NH₂ | 4.99 (br s) | - | Broad singlet, ~5.0-6.0 |

Data for 3-Aminoquinoline and 8-Bromoquinoline sourced from publicly available spectral databases. Predicted values are estimations based on substituent effects.

¹³C NMR Spectra

The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the quinoline ring. The carbons bearing bromine atoms (C-6 and C-8) are expected to be significantly deshielded.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 3-Aminoquinoline and 8-Bromoquinoline.

| Carbon | 3-Aminoquinoline | 8-Bromoquinoline | Predicted for this compound |

| C-2 | 147.5 | 151.0 | ~148-150 |

| C-3 | 138.5 | 122.9 | ~140-142 (bearing NH₂) |

| C-4 | 116.1 | 136.5 | ~118-120 |

| C-4a | 128.9 | 127.9 | ~129-131 |

| C-5 | 127.5 | 126.8 | ~127-129 |

| C-6 | 121.4 | 127.4 | ~120-125 (bearing Br) |

| C-7 | 110.1 | 130.5 | ~112-115 |

| C-8 | 144.0 | 133.5 | ~135-140 (bearing Br) |

| C-8a | 147.5 | 143.5 | ~145-148 |

Data for 3-Aminoquinoline and 8-Bromoquinoline sourced from publicly available spectral databases[1][2]. Predicted values are estimations based on substituent effects.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the N-H stretches of the primary amine, C=C and C=N stretches of the aromatic system, and C-Br stretches.

Table 3: Characteristic IR Absorption Bands (cm⁻¹).

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) for this compound | Reference Data (3-Aminoquinoline) [3] |

| N-H | Asymmetric & Symmetric Stretch | 3400-3250 (two bands) | 3420, 3330 |

| C-H (aromatic) | Stretch | 3100-3000 | 3050 |

| C=C, C=N (aromatic) | Stretch | 1620-1450 | 1610, 1580, 1490 |

| N-H | Bend | 1650-1580 | 1630 |

| C-N | Stretch | 1335-1250 | 1320 |

| C-Br | Stretch | 700-500 | - |

| C-H (aromatic) | Out-of-plane bend | 900-675 | 870, 750 |

Mass Spectrometry (MS)

The mass spectrum of this compound will be characterized by a molecular ion peak corresponding to its exact mass. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Mass Spectrometry Data.

| Parameter | **Value for this compound (C₉H₆Br₂N₂) ** | Reference Data (m/z) |

| Molecular Formula | C₉H₆Br₂N₂ | 3-Aminoquinoline: 144.07[3] |

| Molecular Weight | 301.96 g/mol | 8-Bromoquinoline: 206.97[2] |

| [M]⁺, [M+2]⁺, [M+4]⁺ | ~300, 302, 304 (in ~1:2:1 ratio) | - |

| Major Fragments | Loss of Br, HCN, NH₂ | 3-Aminoquinoline: 117, 89 |

| 8-Bromoquinoline: 127, 76 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for quinoline derivatives.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. 8 to 16 scans are generally sufficient.[4]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended to ensure quantitative accuracy for all carbon signals.[5]

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline corrections are performed, and the chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.[6]

-

Data Processing: The resulting spectrum is typically presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent and introducing it via an infusion pump for techniques like Electrospray Ionization (ESI). For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column.[7]

-

Ionization: Ionize the sample using an appropriate method. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation patterns. ESI is a softer ionization technique often used for LC-MS that typically yields the protonated molecule [M+H]⁺.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection and Data Analysis: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

- 1. rsc.org [rsc.org]

- 2. 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. saber.ucv.ve [saber.ucv.ve]

- 5. mdpi.com [mdpi.com]

- 6. athabascau.ca [athabascau.ca]

- 7. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to Quantum Chemical Calculations for 6,8-Dibromoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Core Concepts in Quantum Chemical Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the molecular properties of novel compounds.[1][2][3] These computational methods allow for the prediction of a molecule's geometry, electronic structure, and spectroscopic properties, offering insights that are often difficult or impossible to obtain through experimental means alone.[1][3] For quinoline derivatives, which are known for their diverse biological activities including anticancer and antimicrobial properties, these calculations can guide the synthesis of more potent and selective therapeutic agents.[1][4]

Experimental Protocols: A Workflow for Computational Analysis

The following section details a typical workflow for the quantum chemical analysis of a molecule like 6,8-Dibromoquinolin-3-amine, based on common practices for other quinoline derivatives.

Molecular Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, typically using DFT methods.

-

Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.

-

Method: The B3LYP functional is a popular choice for its balance of accuracy and computational cost in studying organic molecules.[5]

-

Basis Set: A basis set such as 6-311++G(d,p) is often employed to provide a good description of the electronic distribution, including polarization and diffuse functions.[6]

-

Procedure:

-

Construct the initial 3D structure of this compound using a molecular builder.

-

Perform an initial geometry optimization using a lower-level theory (e.g., PM6) to find a reasonable starting structure.

-

Refine the geometry using the chosen DFT method and basis set. The optimization is considered complete when the forces on the atoms and the energy change between steps are close to zero.

-

Verify that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies confirms a stable structure.

-

Electronic Structure Analysis

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and potential interactions.

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial for determining the molecule's chemical reactivity and kinetic stability.[1] The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electrophilic and nucleophilic sites. This is invaluable for predicting how the molecule will interact with biological targets.

-

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity.

Spectroscopic Properties Prediction

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

-

Vibrational Frequencies (FT-IR and Raman): The calculated vibrational frequencies can be used to assign the peaks in experimental FT-IR and Raman spectra.

-

NMR Chemical Shifts: Theoretical prediction of 1H and 13C NMR chemical shifts can aid in the structural elucidation of the molecule.

-

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra, providing information about the electronic transitions within the molecule.

Data Presentation: Structuring Computational Results

Clear and concise presentation of quantitative data is essential for interpretation and comparison. The following tables provide templates for summarizing the results of quantum chemical calculations for this compound.

| Parameter | Calculated Value (Hartree) | Calculated Value (eV) |

| Energy of HOMO | Value | Value |

| Energy of LUMO | Value | Value |

| HOMO-LUMO Energy Gap (ΔE) | Value | Value |

| Global Reactivity Descriptor | Formula | Calculated Value (eV) |

| Ionization Potential (I) | -EHOMO | Value |

| Electron Affinity (A) | -ELUMO | Value |

| Electronegativity (χ) | (I + A) / 2 | Value |

| Chemical Hardness (η) | (I - A) / 2 | Value |

| Chemical Softness (S) | 1 / (2η) | Value |

| Electrophilicity Index (ω) | μ2 / (2η) | Value |

| Chemical Potential (μ) | -(I + A) / 2 | Value |

Visualization of Computational Workflow

Diagrams are crucial for illustrating the logical flow of a computational chemistry project. The following Graphviz diagrams depict a typical workflow for the quantum chemical analysis of a novel molecule.

Caption: Workflow for Quantum Chemical Calculations.

Caption: Input-Process-Output of a Calculation.

Conclusion

This technical guide has outlined the standard methodologies for performing quantum chemical calculations on this compound. By following these established protocols, researchers can gain significant insights into the molecule's physicochemical properties, which are essential for applications in drug discovery and materials science. The combination of DFT calculations for geometry optimization, electronic structure analysis, and spectroscopic prediction provides a robust framework for characterizing novel quinoline derivatives and accelerating the development of new and effective therapeutic agents.

References

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 3. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, DFT Calculations to Investigate the Electronic Structure, Absorption Electronic Spectra, Antimicrobial Activity Application, and Non-Linear Optical Analysis of Pyridinyl and Pyrimidinyl Phosphonates Schemes [ijcce.ac.ir]

The Multifaceted Biological Activities of Quinoline Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and developed as therapeutic agents against a wide array of diseases, including cancer, microbial and viral infections, inflammation, and malaria. This technical guide provides a comprehensive overview of the core biological activities of quinoline derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action. These mechanisms include the inhibition of topoisomerase I and II, disruption of tubulin polymerization, and modulation of various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

Quantitative Data for Anticancer Activity

The anticancer efficacy of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 3-Phenyltrifluoromethyl quinoline analogs | MCF-7 (Breast) | Not specified, but potent | [1] |

| Imine-linked quinoline-fused oxazole hybrids | Various NCI-60 cell lines | Significant inhibition | [1] |

| 4-(2-amino-4-(4-chlorophenyl)-3-cyano-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-(4H)-yl)benzenesulfonamide | MCF-7 (Breast) | Comparable to doxorubicin | [1] |

| 10,11-difluoro-4,3-b-quinoline-6-one | IMR32, K564, MDA-MB 231, Colo-205 | Most active in the series | [1] |

| 5,7-dibromo-quinoline-8-acyloxy acetic acid 4-hydroxy-3-methoxy-benzylidene-hydrazide | MCF-7, MDA-MB231 (Breast) | Most potent in the series | [1] |

| Substituted-pyrido[2,3-d]pyrimidinones, 1,2,4-triazolopyrimidines, pyrimidoquinazolines, and quinolines | MCF-7 (Breast), RPE-1 (Normal) | 6.2 - 15.1 (MCF-7), 17.5 - 26.4 (RPE-1) | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, providing a quantitative measure of a compound's cytotoxic effects.

Materials:

-

Cancer cell lines (e.g., MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Quinoline derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivatives in the complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Visualization: Tubulin Polymerization Inhibition

Many quinoline derivatives exert their anticancer effects by interfering with microtubule dynamics, which are crucial for cell division. They can either inhibit the polymerization of tubulin into microtubules or stabilize existing microtubules, leading to cell cycle arrest and apoptosis.

Caption: Inhibition of tubulin polymerization by quinoline derivatives.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of synthetic broad-spectrum antibiotics. Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.

Quantitative Data for Antimicrobial Activity

The antimicrobial activity of quinoline derivatives is commonly expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-2-one derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 | [3] |

| Quinoline-2-one derivatives | Vancomycin-resistant Enterococcus (VRE) | 0.75 | [3] |

| Quinoline-2-one derivatives | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 2.50 | [3] |

| 6-amino-4-methyl-1H-quinoline-2-one derivatives | Bacillus cereus, Staphylococcus sp., Pseudomonas sp., Escherichia coli | 3.12 - 50 | [4] |

| Quinolone coupled hybrid | Various Gram-positive and Gram-negative strains | 0.125 - 8 | [5] |

| Quinolone-based dihydrotriazine derivatives | S. aureus, E. coli | 2 | [6] |

| Quinolinium iodide salts | E. coli | 3.125 - 6.25 (nmol/mL) | [6] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a substance.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Nutrient agar plates

-

Sterile cork borer or pipette tips

-

Quinoline derivatives (dissolved in a suitable solvent like DMSO)

-

Positive control (a known antibiotic)

-

Negative control (the solvent used to dissolve the compounds)

-

Incubator

Procedure:

-

Inoculation: A standardized inoculum of the test bacteria is uniformly spread over the surface of a sterile nutrient agar plate.

-

Well Preparation: Wells of a fixed diameter (e.g., 6-8 mm) are created in the agar plate using a sterile cork borer.

-

Compound Application: A specific volume (e.g., 50-100 µL) of the quinoline derivative solution at a known concentration is added to each well. The positive and negative controls are also added to separate wells.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Signaling Pathway Visualization: Inhibition of Bacterial DNA Gyrase

The primary mechanism of action for many antibacterial quinoline derivatives is the inhibition of DNA gyrase, a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.

Caption: Inhibition of bacterial DNA gyrase by quinoline derivatives.

Antiviral Activity

Several quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and coronaviruses. Their mechanisms of action are varied and can involve inhibiting viral entry, replication, or assembly.

Quantitative Data for Antiviral Activity

The antiviral efficacy of quinoline derivatives is often measured by the 50% effective concentration (EC50), which is the concentration of the compound that reduces the viral effect (e.g., cytopathic effect) by 50%.

| Compound Class | Virus Strain | EC50 (µM) | Reference |

| Quinoline analogues | Enterovirus D68 (EV-D68) | 0.05 - 0.10 | [7] |

| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzamide derivative (G07) | Influenza A/WSN/33 (H1N1) | 11.38 ± 1.89 | [8] |

| Quinoline derivative 1 | SARS-CoV-2 | 1.5 ± 1.0 (Vero 76 cells) | [9] |

| Quinoline derivative 2 | SARS-CoV-2 | 5.9 ± 3.2 (Caco-2 cells) | [9] |

| Chloroquine | Human Coronavirus OC43 | 0.12 - 12 | [10] |

| Quinoline derivative 4 | Respiratory Syncytial Virus (RSV) | 8.6 (µg/mL) | [11][12] |

| Quinoline derivative 6 | Yellow Fever Virus (YFV) | 3.5 (µg/mL) | [11][12] |

| Isoquinolone derivative 1 | Influenza A and B viruses | 0.2 - 0.6 | [13] |

| Isoquinolone derivative 21 | Influenza A and B viruses | 9.9 - 18.5 | [13] |

Experimental Protocol: Cytopathic Effect (CPE) Reduction Assay

The CPE reduction assay is a common method for screening antiviral compounds by measuring their ability to protect host cells from virus-induced damage and death.

Materials:

-

Host cell line susceptible to the virus (e.g., MDCK for influenza, Vero E6 for coronaviruses)

-

96-well plates

-

Virus stock

-

Quinoline derivatives

-

Cell culture medium

-

Staining solution (e.g., crystal violet or neutral red)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the host cells in 96-well plates and incubate until a confluent monolayer is formed.

-

Compound and Virus Addition: The cell monolayers are then treated with different concentrations of the quinoline derivatives and subsequently infected with a known titer of the virus. Control wells include uninfected cells, virus-infected cells without any compound, and cells treated with a known antiviral drug.

-

Incubation: The plates are incubated for a period sufficient for the virus to cause a visible cytopathic effect in the control wells (typically 2-5 days).

-

Staining: After incubation, the medium is removed, and the remaining viable cells are stained with a dye such as crystal violet, which stains the attached cells.

-

Quantification: The dye is then solubilized, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The percentage of CPE reduction is calculated for each compound concentration relative to the virus control. The EC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Quinoline derivatives have shown significant anti-inflammatory properties by modulating various inflammatory pathways. They can inhibit the production of pro-inflammatory mediators such as prostaglandins, nitric oxide, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Quantitative Data for Anti-inflammatory Activity

The in vivo anti-inflammatory activity can be expressed as the 50% effective dose (ED50), the dose of a drug that produces 50% of its maximum response, or as the percentage of edema inhibition.

| Compound | Animal Model | Parameter | Value | Reference |

| 3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one (3g) | Xylene-induced ear edema (mice) | % Inhibition (30 min) | 63.19 | [14] |

| 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene (6d) | Xylene-induced ear edema (mice) | % Inhibition (30 min) | 68.28 | [14] |

| 2-substituted mercapto-3-[2-(pyridin-2-yl)ethyl]-4(3H)-quinazolinone derivatives | Carrageenan-induced paw edema (rats) | ED50 (mg/kg) | 12.3 - 60.3 | [15] |

| Benzenesulfonamide derivatives of 5′-aminospirotriazolotriazine | Carrageenan-induced paw edema (rats) | % Inhibition (4h, 200 mg/kg) | 72.08 - 99.69 | [16] |

| Crude Mazaryun (high dose) | Carrageenan-induced paw edema (rats) | % Inhibition (5h) | 23.2 | [17] |

| Detoxified Mazaryun (high dose) | Carrageenan-induced paw edema (rats) | % Inhibition (5h) | 39.4 | [17] |

| Diclofenac Sodium | Carrageenan-induced paw edema (rats) | % Inhibition (5h) | 69.1 | [17] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

Quinoline derivatives

-

Plethysmometer

-

Positive control (e.g., indomethacin or diclofenac sodium)

Procedure:

-

Animal Grouping: The rats are divided into several groups: a control group, a positive control group, and treatment groups receiving different doses of the quinoline derivatives.

-

Compound Administration: The quinoline derivatives and the positive control are administered orally or intraperitoneally to the respective groups. The control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of 0.1 mL of carrageenan solution is administered into the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Data Analysis: The increase in paw volume (edema) is calculated for each time point. The percentage of inhibition of edema in the treated groups is calculated relative to the control group.

Signaling Pathway Visualization: Inhibition of Pro-inflammatory Cytokine Production

Quinoline derivatives can suppress the inflammatory response by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6, which are key mediators of inflammation.

Caption: Inhibition of pro-inflammatory cytokine production by quinoline derivatives.

Antimalarial Activity

Quinoline-based compounds, such as quinine and chloroquine, have been pivotal in the treatment of malaria for centuries. Their primary mechanism of action involves interfering with the detoxification of heme in the malaria parasite's food vacuole, leading to the accumulation of toxic heme and subsequent parasite death.

Quantitative Data for Antimalarial Activity

The in vitro antimalarial activity is typically reported as the IC50 value against different strains of Plasmodium falciparum.

| Compound Class | P. falciparum Strain | IC50 (µM) | Reference |

| Dihydropyrimidine and 1,3,4-oxadiazole derivatives with quinolinyl residues | P. falciparum | 0.014 - 5.87 (µg/mL) | [3] |

| Indeno[2,1-c]quinolines | Chloroquine-sensitive (CQ-S) and -resistant (CQ-R) | 0.24 - 6.9 | [18] |

| Quinoline-4-carboxamide derivative | 3D7 | 0.120 | [19] |

| Quinoline-8-acrylates | 3D7 | Sub-micromolar for some derivatives | [11] |

| Triazolyl quinoline carboxylate derivatives | 3D7 | 1.364 - 1.518 | |

| Quinolinyl thiourea analogue | Chloroquine-resistant | 1.2 | [20] |

| 4-morpholino-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one derivative | 3D7 | 0.62 (µg/mL) | [20] |

| Quinoline–furanone hybrids | K1 (Chloroquine-resistant) | <5 for several compounds | [21] |

Experimental Protocol: SYBR Green I-based Fluorescence Assay

This assay is a high-throughput method for assessing the in vitro antiplasmodial activity of compounds by quantifying parasite DNA.

Materials:

-

Plasmodium falciparum culture (synchronized at the ring stage)

-

Human red blood cells

-

Complete parasite culture medium

-

96-well plates

-

Quinoline derivatives

-

SYBR Green I dye

-

Lysis buffer

-

Fluorescence plate reader

Procedure:

-

Assay Setup: In a 96-well plate, add the quinoline derivatives at various concentrations to wells containing a synchronized culture of P. falciparum at a known parasitemia and hematocrit. Include parasite-only controls (no drug) and uninfected red blood cell controls.

-

Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2).

-

Lysis and Staining: After incubation, lyse the red blood cells and parasites by adding a lysis buffer containing the SYBR Green I dye. This dye intercalates with the parasite DNA.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths appropriate for SYBR Green I (e.g., 485 nm and 530 nm, respectively).

-

Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA and, therefore, to the number of viable parasites. The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the drug concentration.

Synthesis of the Quinoline Core

Several classic named reactions are employed for the synthesis of the quinoline scaffold, each offering a route to different substitution patterns.

Experimental Workflow: General Synthesis of Quinoline Derivatives

Caption: General workflow for the synthesis of quinoline derivatives.

Detailed Methodologies for Key Synthesis Reactions

-

Skraup Synthesis: This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene) to produce quinoline. The reaction is often vigorous and requires careful temperature control.[4][20][22][23]

-

Combes Synthesis: In this method, an aniline is condensed with a β-diketone in the presence of an acid catalyst, followed by cyclization to form a 2,4-disubstituted quinoline.[20]

-

Doebner-von Miller Synthesis: This reaction utilizes an α,β-unsaturated aldehyde or ketone, which reacts with an aniline in the presence of an acid to yield substituted quinolines.[20][24][25][26]

-

Friedländer Annulation: This is a condensation reaction between a 2-aminobenzaldehyde or 2-aminobenzoketone and a compound containing a reactive α-methylene group, catalyzed by an acid or base, to form a quinoline.[9][27][28][29][30]

-

Gould-Jacobs Reaction: This reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation to yield a 4-hydroxyquinoline.[2][7][14][20][31]

This guide serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutics. The versatility of the quinoline scaffold, coupled with the wealth of existing research, provides a fertile ground for the design of next-generation drugs with enhanced efficacy and safety profiles.

References

- 1. neuroquantology.com [neuroquantology.com]

- 2. scribd.com [scribd.com]

- 3. mdpi.com [mdpi.com]

- 4. The Skraup Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]

- 5. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ablelab.eu [ablelab.eu]

- 8. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicreactions.org [organicreactions.org]

- 10. malariaworld.org [malariaworld.org]

- 11. researchgate.net [researchgate.net]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]